molecular formula C18H17ClFNO3 B2359491 2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide CAS No. 1795420-64-2

2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Cat. No. B2359491
CAS RN: 1795420-64-2
M. Wt: 349.79
InChI Key: VCXNQHUQQZURKC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide, also known as XNT, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. XNT is a selective inhibitor of the enzyme 12-lipoxygenase (12-LOX), which is involved in the production of inflammatory mediators and has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor, which are widely used in agriculture. Studies on the metabolism of these herbicides in human and rat liver microsomes have revealed complex metabolic pathways. These pathways involve the production of potentially carcinogenic compounds like dialkylbenzoquinone imine, suggesting environmental and health impacts of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Photovoltaic Efficiency and Ligand-Protein Interactions

The potential of related compounds in photovoltaic applications has been explored. For instance, benzothiazolinone acetamide analogs have demonstrated promising light harvesting efficiency and free energy of electron injection, making them suitable for dye-sensitized solar cells (Mary et al., 2020). These studies also include molecular docking to understand ligand interactions with proteins like Cyclooxygenase 1.

Synthesis and Anti-Inflammatory Activity

Research has been conducted on the synthesis of novel chloro-fluorophenyl acetamide derivatives with significant anti-inflammatory activities. These studies involve exploring different chemical structures and their biological activities, highlighting the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Role in Thrombin Inhibition

Studies have shown that 2-(2-Chloro-6-fluorophenyl)acetamides can act as potent thrombin inhibitors, essential for developing new anticoagulants. These compounds have been found effective in inhibiting thrombin, a key enzyme in blood clotting, suggesting their potential use in treating blood clot-related disorders (Lee et al., 2007).

Environmental Monitoring

Research on acetochlor, a related compound, has provided insights into its distribution in the hydrologic system, including its occurrence in rain and streams. This information is crucial for environmental monitoring and assessing the ecological impact of such herbicides (Kolpin et al., 1996).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3/c19-14-5-3-6-15(20)12(14)10-17(22)21-11-18(23)8-9-24-16-7-2-1-4-13(16)18/h1-7,23H,8-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXNQHUQQZURKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CC3=C(C=CC=C3Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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